molecular formula C10H17Cl2N3O B1414466 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride CAS No. 1361112-84-6

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride

Cat. No. B1414466
CAS RN: 1361112-84-6
M. Wt: 266.16 g/mol
InChI Key: CEMUTLJJAJQPLQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride” can be represented by the InChI code: 1S/C10H15N3O.2ClH.2H2O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H;2*1H2 .


Physical And Chemical Properties Analysis

The molecular weight of “6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride” is 302.2 . It is a solid at room temperature .

Scientific Research Applications

Pharmaceutical Applications

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride: is a compound that plays a significant role in the pharmaceutical industry due to its piperidine moiety. Piperidine derivatives are found in more than twenty classes of pharmaceuticals . They are essential in the synthesis of drugs and exhibit a range of pharmacological activities. This compound’s derivatives can be used as:

Organic Synthesis

In organic synthesis, 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride serves as a versatile building block. Its piperidine core is crucial for constructing complex organic molecules through:

Medicinal Chemistry

In medicinal chemistry, this compound contributes to the design and development of new drugs by:

Biological Evaluation

The compound is used in biological evaluation to:

Chemical Synthesis

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride: is instrumental in chemical synthesis for:

Analytical Chemistry

In analytical chemistry, the compound is utilized for:

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Piperidine derivatives, such as “6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride”, continue to play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-methyl-2-piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-7-6-9(14)13-10(12-7)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMUTLJJAJQPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride
Reactant of Route 2
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride
Reactant of Route 3
Reactant of Route 3
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride
Reactant of Route 4
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride
Reactant of Route 5
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride
Reactant of Route 6
6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride

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